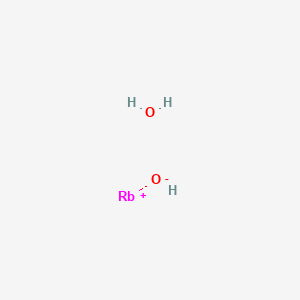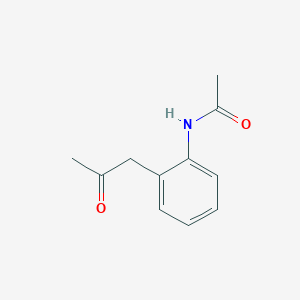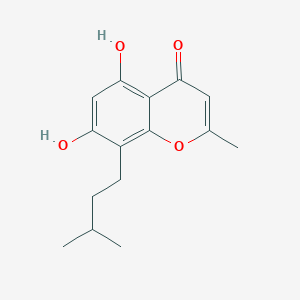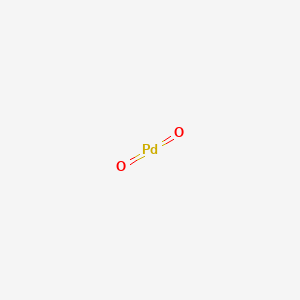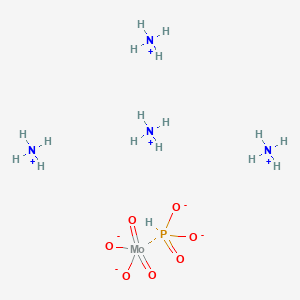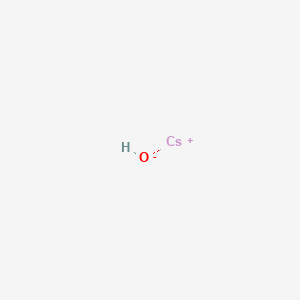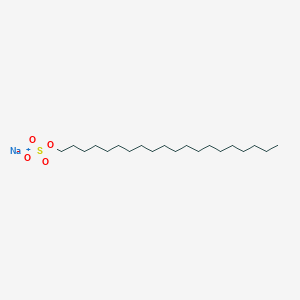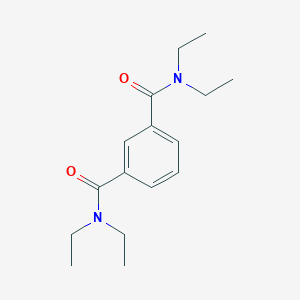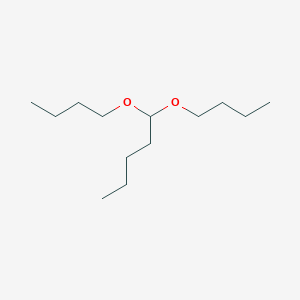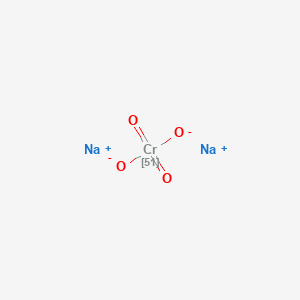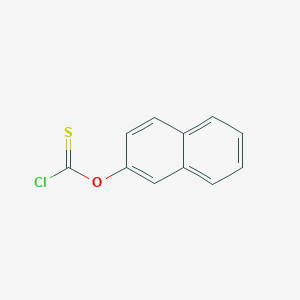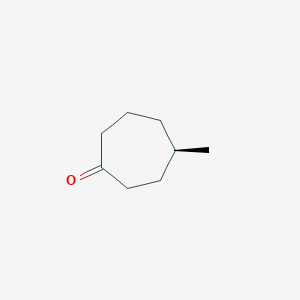
(4R)-4-Methylcycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-Methylcycloheptan-1-one, also known as Pulegone, is a cyclic ketone commonly found in the essential oils of various plants. It has a unique odor and flavor and is widely used in the fragrance and flavor industry. Apart from its commercial applications, Pulegone has also been studied for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (4R)-4-Methylcycloheptan-1-one is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. (4R)-4-Methylcycloheptan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. (4R)-4-Methylcycloheptan-1-one has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
(4R)-4-Methylcycloheptan-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (4R)-4-Methylcycloheptan-1-one has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, (4R)-4-Methylcycloheptan-1-one has been shown to have analgesic and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4R)-4-Methylcycloheptan-1-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. It also has a unique odor and flavor, making it easy to identify. However, (4R)-4-Methylcycloheptan-1-one has some limitations for lab experiments. It has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, (4R)-4-Methylcycloheptan-1-one has a low stability at high temperatures, making it unsuitable for experiments that involve high temperatures.
Direcciones Futuras
There are several future directions for the study of (4R)-4-Methylcycloheptan-1-one. One potential direction is the development of (4R)-4-Methylcycloheptan-1-one-based drugs for the treatment of various diseases. Another direction is the study of the potential synergistic effects of (4R)-4-Methylcycloheptan-1-one with other compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of (4R)-4-Methylcycloheptan-1-one can provide valuable insights into its therapeutic potential. Finally, the study of the potential toxicity of (4R)-4-Methylcycloheptan-1-one is essential for its safe use in various applications.
Conclusion:
In conclusion, (4R)-4-Methylcycloheptan-1-one is a cyclic ketone with a unique odor and flavor. It has various commercial applications in the fragrance and flavor industry and has also been studied for its potential therapeutic properties. (4R)-4-Methylcycloheptan-1-one has been shown to have antimicrobial, antifungal, anti-inflammatory, and antioxidant effects. It also has potential anticancer properties. (4R)-4-Methylcycloheptan-1-one can be synthesized through various methods, with the oxidation of menthone being the most commonly used method. While (4R)-4-Methylcycloheptan-1-one has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of (4R)-4-Methylcycloheptan-1-one, including the development of (4R)-4-Methylcycloheptan-1-one-based drugs and the study of its potential toxicity.
Métodos De Síntesis
(4R)-4-Methylcycloheptan-1-one can be synthesized through various methods, including the oxidation of menthone, the reduction of piperitone, and the rearrangement of α-pinene oxide. The most commonly used method is the oxidation of menthone, which involves the use of oxidizing agents such as chromic acid or potassium permanganate. This method yields a high purity of (4R)-4-Methylcycloheptan-1-one, making it suitable for various applications.
Aplicaciones Científicas De Investigación
(4R)-4-Methylcycloheptan-1-one has been studied extensively for its potential therapeutic properties. It has been shown to have antimicrobial, antifungal, anti-inflammatory, and antioxidant effects. (4R)-4-Methylcycloheptan-1-one has also been studied for its potential anticancer properties. Studies have shown that (4R)-4-Methylcycloheptan-1-one can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
13609-59-1 |
|---|---|
Nombre del producto |
(4R)-4-Methylcycloheptan-1-one |
Fórmula molecular |
C8H14O |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
(4R)-4-methylcycloheptan-1-one |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(9)6-5-7/h7H,2-6H2,1H3/t7-/m1/s1 |
Clave InChI |
WXVNSHRGPVHBPD-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1CCCC(=O)CC1 |
SMILES |
CC1CCCC(=O)CC1 |
SMILES canónico |
CC1CCCC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




